PF-04957325
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Overview
Description
PF-04957325 is a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8). It is known for its ability to inhibit the activity of PDE8A and PDE8B with high specificity. The compound has a molecular formula of C14H15F3N8OS and a molecular weight of 400.38 g/mol . It is primarily used in scientific research to study the role of PDE8 in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-04957325 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand for research purposes. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
PF-04957325 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are commonly used to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Scientific Research Applications
PF-04957325 has a wide range of scientific research applications, including:
Chemistry: Used to study the inhibition of phosphodiesterase enzymes and their role in cyclic adenosine monophosphate (cAMP) signaling pathways.
Biology: Investigated for its effects on cellular processes such as cell proliferation, migration, and adhesion.
Medicine: Explored for its potential therapeutic applications in diseases where PDE8 activity is dysregulated, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PDE8
Mechanism of Action
PF-04957325 exerts its effects by competitively inhibiting the activity of PDE8 enzymes. By binding to the active site of PDE8A and PDE8B, it prevents the hydrolysis of cAMP, leading to increased levels of cAMP within cells. This elevation in cAMP levels activates protein kinase A (PKA) and other downstream signaling pathways, resulting in various cellular responses .
Comparison with Similar Compounds
Similar Compounds
PF-06843195: Another selective PDE8 inhibitor with similar potency and selectivity.
PF-06752469: A compound with comparable inhibitory activity against PDE8.
PF-04802367: Shares structural similarities and inhibitory properties with PF-04957325
Uniqueness
This compound is unique due to its high selectivity for PDE8A and PDE8B, with minimal cross-reactivity with other phosphodiesterase isoforms. This specificity makes it a valuable tool for studying the distinct roles of PDE8 in various biological processes and for developing targeted therapeutic agents .
Properties
IUPAC Name |
3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]-5-(trifluoromethyl)triazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N8OS/c15-14(16,17)13-20-11(18)10-12(21-13)25(23-22-10)6-8-5-24(2-3-26-8)7-9-19-1-4-27-9/h1,4,8H,2-3,5-7H2,(H2,18,20,21)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLPYEMGHGDRRZ-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=NC=CS2)CN3C4=NC(=NC(=C4N=N3)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1CC2=NC=CS2)CN3C4=NC(=NC(=C4N=N3)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N8OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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